molecular formula C12H10N2O3 B3012609 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 944889-04-7

2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B3012609
CAS No.: 944889-04-7
M. Wt: 230.223
InChI Key: CQGRPRHGLJHRRU-UHFFFAOYSA-N
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Description

2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its role as a xanthine oxidase inhibitor, which is significant in the treatment of hyperuricemia-associated diseases .

Scientific Research Applications

2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Future Directions

The future directions for research on 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid could involve further exploration of its structure-activity relationships, optimization of its synthesis process, and in-depth investigation of its mechanism of action . Additionally, more extensive testing would be needed to evaluate its safety and efficacy in the treatment of hyperuricemia-associated diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific structure, which allows for selective inhibition of xanthine oxidase. Its benzyl group and dihydropyrimidine core contribute to its binding affinity and inhibitory potency, distinguishing it from other inhibitors .

Properties

IUPAC Name

2-benzyl-6-oxo-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-9(12(16)17)7-13-10(14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGRPRHGLJHRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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